Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide
Overview
Description
Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Cross-Linking
- The diazene derivatives, including 1,2-diazenedicarboxylic bis(N-methylpiperazide) and others, have been used for cross-linking proteins like aldolase. This process involves the formation of disulfide bonds in the protein due to interaction with diazene, which can be used for immobilization of enzymes onto solid matrices (Mas, Buczyłko, & Kochman, 1979).
Energetic Materials Synthesis
- Novel polynitro azoxypyrazole-based energetic compounds, such as 1,2-bis(4-nitro-1H-pyrazol-5-yl) diazene 1-oxide, were synthesized and characterized for their high thermal stability, moderate detonation performance, and mechanical sensitivity. These compounds show potential as high-performance energetic materials (Yang et al., 2021).
Uranium Mediated Diazene N═N Bond Cleavage
- Research has been conducted on the reactivity of reduced uranium species toward diazenes, revealing key intermediates in the cleavage of azobenzene. This study provides insights into the mechanisms of diazene N═N bond cleavage mediated by uranium (Kiernicki et al., 2016).
Synthesis of Azoxybenzenes
- Methods for synthesizing hydroxyalkyl-containing azoxybenzenes, such as 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide, have been developed. These compounds are obtained through reactions involving nitrobenzyl alcohol and glucose, demonstrating potential applications in chemical synthesis (Spesivaya et al., 2022).
DNA Cross-Linking Agents
- O2-(2,4-dinitrophenyl)-1-[N,N-bis(2-substituted ethyl)amino]diazen-1-ium-1,2-diolates were designed and synthesized as a novel class of DNA cross-linking agents. These compounds have shown potential in releasing nitric oxide and causing significant DNA damage in cancer cells (Xue et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
oxido-(2,4,6-trimethylphenyl)-(2,4,6-trimethylphenyl)iminoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-11-7-13(3)17(14(4)8-11)19-20(21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPECXSXHWHXFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=[N+](C2=C(C=C(C=C2C)C)C)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498233 | |
Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-71-3 | |
Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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